Furathiocarb

Description

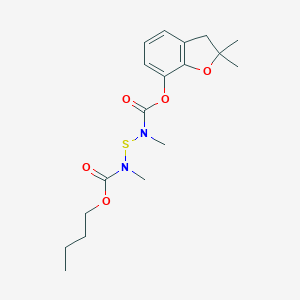

Structure

2D Structure

Propriétés

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWJXYBZNNRMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052725 | |

| Record name | Furathiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline] | |

| Record name | Furathiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C at 0.01 mm Hg | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.148 (20 °C) | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C | |

| Record name | Furathiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, viscous liquid. | |

CAS No. |

65907-30-4 | |

| Record name | Furathiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65907-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furathiocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furathiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl 2,4-dimethyl-6-oxa-5-oxo-3-thia-2,4-diazadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURATHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZI2IZ80UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Action

The primary target of Furathiocarb, and more specifically its metabolite carbofuran (B1668357), is the enzyme acetylcholinesterase (AChE). numberanalytics.comnih.gov This enzyme plays a crucial role in the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). numberanalytics.com Inhibition of AChE disrupts this vital process, leading to the accumulation of acetylcholine and the continuous stimulation of postsynaptic receptors. numberanalytics.comnih.gov

Acetylcholinesterase Inhibition Dynamics

The interaction between carbamate (B1207046) insecticides and acetylcholinesterase is a well-defined process involving the binding of the inhibitor to the active site of the enzyme.

The active site of insect acetylcholinesterase is located at the bottom of a deep and narrow gorge and contains a catalytic triad of amino acid residues. researchgate.net Carbamate insecticides, including the active metabolite of this compound, bind to this active site, preventing acetylcholine from accessing it. numberanalytics.com While specific binding affinity data for this compound itself is limited, it is understood that the larger carbamoyl moiety of this compound results in a lower direct inhibition constant compared to its metabolite, carbofuran. nih.gov

The mechanism of inhibition involves the transfer of the carbamoyl group from the insecticide to a serine residue within the active site of acetylcholinesterase, forming a carbamoylated enzyme. inchem.org This process is reversible, as the carbamoylated enzyme can be hydrolyzed to regenerate the active enzyme. However, the rate of this decarbamoylation is significantly slower than the rate of acetylation by acetylcholine. inchem.org The size of the carbamoyl group influences this rate, with larger groups, such as that found in this compound, generally leading to a slower decarbamoylation process.

The inhibition of acetylcholinesterase leads to a buildup of acetylcholine in the synaptic cleft. numberanalytics.comnih.gov This accumulation results in the continuous and uncontrolled stimulation of nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane. nih.gov

Neurological Disruptions in Target Organisms

The accumulation of acetylcholine at the synapse has profound effects on the insect's nervous system, leading to a series of debilitating symptoms.

The excessive levels of acetylcholine cause a state of hyperexcitation in the insect's nervous system. numberanalytics.com This is characterized by the uncontrolled firing of nerve impulses, leading to tremors, muscle spasms, and convulsions. msdmanuals.commountsinai.org

Bioactivation and Metabolic Conversion to Carbofuran

This compound itself is considered a pro-insecticide, meaning it requires metabolic activation to become maximally effective. The primary mechanism of this activation is its conversion to the active metabolite, carbofuran. nih.gov This biotransformation is a crucial step, as carbofuran is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE). nih.govnih.gov The bulky carbamoyl moiety of this compound reduces its ability to inhibit rat brain AChE by 120-fold compared to carbofuran. nih.gov

In vitro studies using mammalian hepatic microsomes have demonstrated that the metabolism of this compound proceeds via two main routes: the carbofuran metabolic pathway and the this compound oxidation pathway. nih.govnih.gov The formation of carbofuran is the predominant pathway in all studied species, including humans, monkeys, rats, and mice. nih.govnih.gov In a panel of ten human hepatic microsomes, the carbofuran metabolic pathway was 24- to 115-fold more predominant than the this compound oxidation pathway. nih.govresearchgate.net

The carbofuran metabolic pathway involves the cleavage of the nitrogen-sulfur (N-S) bond of this compound. nih.govresearchgate.net This cleavage leads to the formation of carbofuran, which can be further metabolized to other products such as 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran. nih.govnih.gov The alternative, minor pathway involves the oxidation of the this compound molecule itself, leading to hydroxylated and sulfoxidated derivatives. nih.govresearchgate.net

Enzymatic Cleavage Pathways Leading to Active Metabolite Formation

The metabolic conversion of this compound to carbofuran is primarily catalyzed by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases. researchgate.net The key enzymatic reaction is the cleavage of the nitrogen-sulfur bond. nih.govresearchgate.net

Studies with human liver microsomes and recombinant human CYP enzymes have identified the specific enzymes responsible for this bioactivation. nih.govresearchgate.net The formation of carbofuran from this compound is dominated by CYP3A4 , which accounts for approximately 95.9% of this conversion. nih.govresearchgate.net Minor contributions are also made by CYP1A2 (1.3%) and CYP2B6 (2.0%). nih.govresearchgate.net The significant role of CYP3A4 is further supported by the observation that ketoconazole, a known CYP3A4 inhibitor, can inhibit the formation of the carbofuran pathway by 32-86%. nih.govresearchgate.net

The minor this compound oxidation pathway is catalyzed by a different set of CYP enzymes. The formation of a hydroxylated/sulfoxidated metabolite (Metabolite A) is mediated by CYP2C19 and CYP2D6 . nih.gov Another oxidized metabolite (Metabolite B) is formed through the action of CYP3A5 , CYP3A4 , and CYP2A6 . nih.gov

The enzymatic cleavage of this compound is a critical step that releases the potent acetylcholinesterase inhibitor, carbofuran. This metabolic process is a clear example of bioactivation, where a less active parent compound is converted into a more toxic metabolite.

Role of Pro-insecticide Strategy in Biological Efficacy

The use of this compound as a pro-insecticide is a deliberate strategy to enhance its biological efficacy and selectivity. By administering a less potent precursor, the active insecticide, carbofuran, is generated at the site of action within the target pest. This strategy offers several advantages.

Firstly, the conversion to the more potent carbofuran ensures a high level of toxicity to the target insect pest. nih.gov Carbofuran is a powerful inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Secondly, the pro-insecticide approach can influence the compound's environmental persistence and uptake by plants. As a systemic insecticide, this compound is absorbed by the plant and distributed throughout its tissues. wikipedia.org The metabolic conversion to carbofuran can then occur within the plant or the insect that feeds on it. This targeted delivery and activation mechanism can enhance its effectiveness against a range of agricultural pests.

The table below summarizes the key enzymes involved in the metabolic pathways of this compound.

| Metabolic Pathway | Resulting Metabolites | Major Catalyzing Enzymes | Minor Catalyzing Enzymes |

| Carbofuran Metabolic Pathway | Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran | CYP3A4 | CYP1A2, CYP2B6 |

| This compound Oxidation Pathway | Hydroxylated/sulfoxidated derivatives | CYP2C19, CYP2D6, CYP3A5, CYP2A6 |

Metabolism and Biotransformation Pathways in Biological Systems

Mammalian In Vitro Hepatic Metabolism Studies

In vitro studies utilizing hepatic microsomes from various mammalian species have been instrumental in elucidating the metabolic fate of furathiocarb. These subcellular fractions are rich in CYP enzymes and provide a controlled environment to study phase I metabolic reactions. Research indicates that this compound is metabolized into eight phase I metabolites through two primary pathways: the carbofuran (B1668357) metabolic pathway and the this compound oxidation pathway. researchgate.net Notably, no unique human metabolites have been detected when compared to the experimental animal species studied. nih.gov

The rate and profile of this compound metabolism exhibit significant quantitative differences across various mammalian species. These variations are crucial for extrapolating toxicological data from animal models to humans.

In human hepatic microsomes, this compound undergoes extensive metabolism. researchgate.net Studies using pooled human hepatic microsomes from multiple donors have identified eight phase I metabolites. nih.gov The metabolism is characterized by two main routes: a dominant carbofuran pathway and a minor this compound oxidation pathway. researchgate.netnih.gov The ratio of the carbofuran pathway to the oxidation pathway can range from 24- to 115-fold across a panel of ten different human liver microsome donors, highlighting significant interindividual variability. nih.gov

The depletion of this compound in human liver microsomes is enzyme-mediated, with the highest final depletion rates observed at higher concentrations, suggesting the involvement of multiple CYP enzymes with different affinities. nih.gov The primary enzyme responsible for the dominant carbofuran pathway in humans is CYP3A4, which accounts for approximately 95.9% of this metabolic route. researchgate.netnih.gov Minor contributions to this pathway are made by CYP1A2 (1.3%) and CYP2B6 (2.0%). researchgate.netnih.gov The less significant this compound oxidation pathway is catalyzed by several other CYP isoforms. nih.gov

Comparative in vitro studies on the hepatic metabolism of this compound have been conducted across seven mammalian species: human, monkey, minipig, rat, mouse, dog, and rabbit. nih.gov While the same metabolites were detected in all species, indicating no species-specific metabolites, the rates of metabolism showed considerable variation. semanticscholar.org

The carbofuran metabolic pathway was found to be the predominant route of biotransformation in all species examined. nih.gov However, the ratio of the carbofuran pathway to the this compound oxidation pathway differed significantly among the species based on hepatic clearance rates. For instance, this ratio was highest in monkeys (9.4-fold) and mice (7-fold), while it was 4.3-fold in humans and lowest in rats (2-fold). nih.govresearchgate.net

The depletion rates of this compound from hepatic microsomal incubations also varied. Rat, mouse, and human liver microsomes displayed the highest final depletion rates, whereas rabbit liver microsomes showed the slowest depletion. researchgate.net Kinetic analyses revealed that dog liver microsomes had the highest Michaelis-Menten constant (K_m) value, indicating the lowest enzyme affinity, but also the highest maximum velocity (V_max), suggesting a high metabolic capacity for the carbofuran pathway. researchgate.net

Table 1: Comparative Hepatic Clearance of this compound Metabolic Pathways in Different Mammalian Species

| Species | Carbofuran Pathway / this compound Oxidation Ratio (based on in vivo hepatic clearance) |

|---|---|

| Monkey | 9.4-fold |

| Mouse | 7-fold |

| Human | 4.3-fold |

| Rat | 2-fold |

Data sourced from a comparative in vitro study on mammalian hepatic metabolism. nih.govresearchgate.net

The metabolism of this compound in hepatic microsomes proceeds through two well-defined phase I biotransformation pathways.

The principal metabolic route for this compound is the cleavage of the nitrogen-sulfur (N-S) bond. nih.gov This reaction leads to the formation of carbofuran, a major and more toxic metabolite. researchgate.net The carbofuran then undergoes further metabolism to yield a series of downstream metabolites, including 3-hydroxycarbofuran (B132532), 3-ketocarbofuran, 3-keto-7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 7-phenolcarbofuran. nih.gov In human liver microsomes, the formation of the carbofuran pathway metabolites is predominantly catalyzed by CYP3A4. researchgate.netnih.gov The high and significant correlation between the carbofuran metabolic pathway and CYP3A4 marker activities, along with inhibition by the CYP3A4-specific inhibitor ketoconazole, confirms the major role of this enzyme. researchgate.netnih.gov

A secondary, less prominent metabolic pathway for this compound involves oxidation reactions, specifically hydroxylation and sulfoxidation of the parent molecule. nih.gov This pathway leads to the formation of two unidentified metabolites, referred to as metabolite A and metabolite B, which are believed to be hydroxylated or sulfoxidated derivatives of this compound. researchgate.netnih.gov

Table 2: Human Cytochrome P450 (CYP) Isoforms Involved in this compound Metabolism

| Metabolic Pathway | Metabolites | Primary CYP Isoforms | Minor CYP Isoforms |

|---|---|---|---|

| N-S Bond-Cleavage (Carbofuran Pathway) | Carbofuran and its derivatives | CYP3A4 (95.9%) | CYP1A2 (1.3%), CYP2B6 (2.0%) |

| Hydroxylation/Sulfoxidation | Metabolite A | CYP2C19, CYP2D6 | |

| Metabolite B | CYP3A5, CYP3A4, CYP2A6 |

Data compiled from studies on human hepatic microsomes and recombinant CYP enzymes. researchgate.netnih.govnih.govsemanticscholar.org

Cytochrome P450 Enzyme Involvement

Cytochrome P450 enzymes are central to the metabolism of a vast array of xenobiotics, including pesticides like this compound. nih.govmdpi.com These enzymes, found in high concentrations in the liver, catalyze the initial biotransformation reactions that facilitate the detoxification and elimination of foreign compounds. nih.govresearchgate.net In the case of this compound, specific CYP isoforms are responsible for its conversion into various metabolites. nih.govnih.gov

Research using human liver microsomes and cDNA-expressed CYP enzymes has identified the specific isoforms responsible for the two primary metabolic pathways of this compound. nih.govnih.gov

The dominant metabolic route, the carbofuran pathway , is initiated by the cleavage of the N-S bond. nih.gov Studies have demonstrated that this pathway is overwhelmingly catalyzed by CYP3A4 , which accounts for approximately 95.9% of this transformation. nih.govnih.gov Minor contributions to the carbofuran pathway are made by CYP1A2 (1.3%) and CYP2B6 (2.0%). nih.govnih.gov The significance of CYP3A4 is further underscored by inhibition assays, where ketoconazole, a selective CYP3A4 inhibitor, markedly reduced the formation of carbofuran pathway metabolites by 32-86%. nih.govnih.gov

The secondary route, the This compound oxidation pathway , results in hydroxylated or sulfoxidated metabolites. nih.govnih.gov This minor pathway is catalyzed by a different set of CYP isoforms. The formation of one oxidized metabolite, referred to as metabolite A, is mediated by CYP2C19 and CYP2D6 . nih.govnih.govnih.gov The formation of a second oxidized product, metabolite B, is catalyzed by CYP3A5 , CYP3A4 , and CYP2A6 . nih.govnih.govnih.gov

CYP450 Isoforms in this compound Metabolism

| Metabolic Pathway | Metabolite(s) | Major Catalyzing CYP Isoforms | Minor Catalyzing CYP Isoforms | Contribution (Carbofuran Pathway) |

|---|---|---|---|---|

| Carbofuran Pathway (Major) | Carbofuran & Derivatives | CYP3A4 | CYP1A2, CYP2B6 | 95.9% (CYP3A4), 1.3% (CYP1A2), 2.0% (CYP2B6) |

| Oxidation Pathway (Minor) | Hydroxylated/Sulfoxidated Metabolite A | CYP2C19, CYP2D6 | N/A | |

| Hydroxylated/Sulfoxidated Metabolite B | CYP3A5, CYP3A4, CYP2A6 | N/A |

The activity and expression of CYP enzymes can vary significantly among individuals due to genetic polymorphisms, environmental factors, and drug-drug interactions. researchgate.netmdpi.comyoutube.com This variability is a primary determinant of interindividual differences in the metabolism of xenobiotics. nih.gov For carbamate (B1207046) insecticides, CYP3A4-catalyzed biotransformation is a principal source of these differences. nih.govresearchgate.net

In the metabolism of this compound, this variability is evident. Studies using a panel of ten individual human hepatic microsomes revealed that the predominance of the carbofuran metabolic pathway over the oxidation pathway ranged widely, from 24- to 115-fold. nih.govnih.gov This demonstrates substantial interindividual differences in how the compound is metabolized. Kinetic analyses of the carbofuran pathway in these donors showed 2.7-fold, 2.8-fold, and 3.1-fold variations in the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint) values, respectively. researchgate.net Such variability can have significant implications for predicting an individual's response to xenobiotic exposure.

Identification and Characterization of Metabolites

The biotransformation of this compound results in a suite of phase I metabolites. nih.gov Eight distinct phase I metabolites have been identified in in vitro studies with mammalian hepatic microsomes. nih.govnih.gov These products are formed through either N-S bond cleavage or oxidation of the parent molecule. researchgate.net

This compound functions as a pro-pesticide, with its primary metabolic activation occurring via cleavage of the N-S bond to form carbofuran. nih.goveurl-pesticides.eu Carbofuran and its subsequent derivatives are considered more potent acetylcholinesterase inhibitors than this compound itself. nih.gov

Through the use of authentic standards, six metabolites of the carbofuran pathway have been identified: nih.govnih.gov

Carbofuran

3-Hydroxycarbofuran

3-Ketocarbofuran

3-Keto-7-phenolcarbofuran

3-Hydroxy-7-phenolcarbofuran

7-Phenolcarbofuran

Studies in rats following dermal application of this compound detected carbofuran and 3-hydroxycarbofuran in plasma and urine. epa.gov However, 3-ketocarbofuran was not observed in any samples in that particular in vivo study. epa.gov

Identified Metabolites of the Carbofuran Pathway

| Metabolite Name | Parent Pathway |

|---|---|

| Carbofuran | Carbofuran Pathway |

| 3-Hydroxycarbofuran | Carbofuran Pathway |

| 3-Ketocarbofuran | Carbofuran Pathway |

| 3-keto-7-phenolcarbofuran | Carbofuran Pathway |

| 3-hydroxy-7-phenolcarbofuran | Carbofuran Pathway |

| 7-phenolcarbofuran | Carbofuran Pathway |

In addition to the carbofuran pathway, a minor oxidation pathway contributes to the metabolism of this compound. nih.gov This pathway generates two metabolites that have been tentatively identified as hydroxylated or sulfoxidated derivatives of the parent this compound molecule. nih.govnih.govnih.gov These metabolites are considered less potent than those produced via the carbofuran pathway. nih.gov The specific site of hydroxylation may be on the carbamate N-methyl group, an alkyl substituent, or the aromatic ring. researchgate.net

Toxicokinetic Considerations and Metabolite Fate in Vivo

The toxicokinetics of this compound are heavily influenced by its rapid metabolism. In vivo studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound and its metabolites. nih.gov

Following dermal application in male Sprague-Dawley rats, this compound itself was not detected in plasma or urine; instead, its metabolites carbofuran and 3-hydroxycarbofuran were identified. epa.gov This suggests that this compound is substantially metabolized, potentially as it passes through the skin. nih.govresearchgate.net In plasma, the concentration of carbofuran was found to be higher than that of 3-hydroxycarbofuran, whereas the reverse was observed in urine, indicating different elimination kinetics for the two metabolites. epa.gov

Comparative in vitro studies across seven mammalian species (human, monkey, minipig, rat, mouse, dog, and rabbit) showed that the carbofuran pathway was the predominant metabolic route in all species tested. nih.govresearchgate.net However, the degree of predominance varied, with the hepatic clearance rate for the carbofuran pathway being 4.3 times higher than the oxidation pathway in humans, 7 times higher in rats, and 9.4 times higher in monkeys. nih.govresearchgate.net Importantly, these studies did not detect any unique human metabolites compared to the animal species tested, which is a key consideration in toxicological risk assessment. nih.govresearchgate.net The data from such in vitro kinetic studies are valuable for developing physiologically based pharmacokinetic (PBPK) models, which can help predict the metabolic fate of this compound in vivo. nih.gov

Detection in Biological Matrices (e.g., Plasma, Urine, Tissues)

The detection and quantification of this compound and its metabolites in biological samples are critical for toxicological and exposure assessment studies. A range of sophisticated analytical techniques have been employed for this purpose, accommodating the different chemical properties of the parent compound and its biotransformation products across various biological matrices.

For the comprehensive analysis of this compound and its metabolites, liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is a frequently utilized method. nih.govnih.gov This technique offers high sensitivity and specificity for identifying and quantifying compounds in complex matrices. For instance, initial screening and identification of this compound metabolites in human hepatic microsomes have been performed using Liquid Chromatography-Time-of-Flight (LC-TOF-MS). nih.govresearchgate.net For quantification, LC-MS/MS is then employed. nih.gov This approach has been successfully used in the analysis of pesticides, including carbamates, in various samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and GC with a nitrogen-phosphorus detector (GC-NPD) have also been applied, particularly in forensic contexts. Unchanged this compound has been successfully detected and quantified in human gastric contents using thin-layer chromatography (TLC), GC/MS, and GC-NPD. nih.govresearchgate.net Furthermore, a gas chromatographic–tandem mass spectrometric (GC-MS/MS) method has been developed for the determination of the key metabolite carbofuran and its derivatives in urine. nih.gov

The choice of matrix is crucial and depends on the research question. Blood, in the form of whole blood, plasma, or serum, is considered an ideal matrix for assessing internal exposure to pesticides as it is in contact with all tissues. hh-ra.org Urine is another common matrix, particularly for non-persistent pesticides that are rapidly metabolized and excreted. hh-ra.org Urinary 3-hydroxycarbofuran is often used as a primary degradation metabolite to assess exposure to carbamates. nih.gov In fatal poisoning cases, analyses have been conducted on blood, bile, gastric contents, and other tissues to determine the distribution of carbofuran and its metabolites. researchgate.net

Sample preparation is a key step to reduce matrix effects. Methods can range from simple dilution to more complex procedures like liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest before instrumental analysis. researchgate.netfrontiersin.org

Species-Specific Hepatic Clearance Rates and In Vitro-In Vivo Extrapolation

The metabolism of this compound exhibits significant quantitative differences across various mammalian species. In vitro studies using liver microsomes are instrumental in characterizing these species-specific metabolic profiles and in predicting in vivo outcomes through a process known as in vitro-in vivo extrapolation (IVIVE).

Research has demonstrated that this compound is metabolized in the liver primarily via two pathways: the cleavage of the nitrogen-sulfur (N-S) bond to form the carbofuran metabolic pathway, and an oxidation pathway that produces hydroxylated and sulfoxidated derivatives of the parent compound. nih.govresearchgate.net Across all studied species, including humans, monkeys, minipigs, rats, mice, dogs, and rabbits, the carbofuran pathway is predominant. nih.govresearchgate.net

The rate of metabolism, or hepatic clearance (CLh), however, varies considerably between species. These differences can be quantified by determining the intrinsic clearance (CLint) in liver microsomes. The table below presents the extrapolated hepatic clearance values for the two main metabolic pathways of this compound in several species.

Interactive Data Table: Extrapolated Hepatic Clearance (CLh) of this compound Metabolic Pathways in Various Species

| Species | Carbofuran Pathway CLh (μl/min/g liver) | Oxidation Pathway CLh (μl/min/g liver) |

|---|---|---|

| Human | 19.3 | 4.5 |

| Monkey | 54.7 | 5.8 |

| Minipig | 27.5 | 5.9 |

| Dog | 185.0 | 29.8 |

| Rabbit | 29.8 | 6.8 |

| Rat | 35.8 | 17.9 |

This data is derived from in vitro studies and represents extrapolated values. nih.govresearchgate.net

As the data indicates, the hepatic clearance rate for the predominant carbofuran pathway was highest in dogs and lowest in humans. nih.gov The ratio between the carbofuran metabolic pathway and the this compound oxidation pathway also shows species differences, being highest in monkey (9.4-fold) and mouse (7-fold), compared to 4.3-fold in humans and lowest in the rat (2-fold). nih.gov

In vitro-in vivo extrapolation (IVIVE) is a methodology used to predict the in vivo pharmacokinetic behavior of a compound from in vitro data. nih.gov For this compound, kinetic data from in vitro metabolism studies are valuable for developing physiologically based pharmacokinetic (PBPK) models. nih.gov These models can help anticipate metabolic profiles in humans in vivo, providing crucial information for risk assessment. nih.gov The comparison between animal and human in vitro data is essential; for the carbofuran pathway, animal-to-human differences are generally within the default toxicokinetic uncertainty factor, with the exception of the mouse (3.9-fold). nih.govresearchgate.net Such quantitative data helps refine the uncertainty factors used in chemical risk assessment.

Implications of Metabolite Formation on Toxicity Assessment

The biotransformation of this compound has profound implications for its toxicity profile, as its metabolites can exhibit different toxicological properties than the parent compound. The primary metabolic pathway for this compound involves the cleavage of the N-S bond, leading to the formation of carbofuran and its subsequent metabolites, including 3-hydroxycarbofuran and 3-ketocarbofuran. nih.govresearchgate.net

This metabolic activation is a critical consideration in toxicity assessment. Carbofuran is known to be a more potent inhibitor of the enzyme acetylcholinesterase (AChE) than this compound itself. nih.gov The inhibition of AChE is the primary mechanism of toxicity for carbamate insecticides. Therefore, the conversion of this compound to carbofuran represents a toxification pathway, where the resulting metabolite is more toxic than the original substance. researchgate.net

The presence of unique or disproportionate metabolites between humans and the animal species used in toxicological studies can pose challenges for risk assessment. researchgate.net If humans produce a specific metabolite that is more toxic and not found in test animals, or produce it in much larger quantities, the animal studies may not accurately predict human risk. researchgate.net In the case of this compound, in vitro studies have shown that no unique human metabolites were detected when compared to several other mammalian species, which simplifies the extrapolation from animal models to humans. nih.govresearchgate.net However, the quantitative differences in metabolic rates, as highlighted by the species-specific hepatic clearance, remain a crucial factor for consideration in human health risk assessment. researchgate.netnih.gov

Ecotoxicological Impact and Environmental Fate

Environmental Persistence and Degradation Dynamics

The persistence of furathiocarb in the environment is a key factor in its ecotoxicological profile. The rate at which it degrades in soil and aquatic systems determines the duration and magnitude of exposure for non-target organisms.

The biodegradation of this compound in soil is a critical process that reduces its environmental load. The rate of degradation can be significantly influenced by the history of pesticide application in the soil. Soils with a history of carbamate (B1207046) pesticide use often exhibit accelerated degradation of this compound. This is attributed to the adaptation of soil microbial populations, which develop the enzymatic capacity to break down the compound more rapidly.

Research has shown that soil pre-treated with carbofuran (B1668357), a major metabolite of this compound, can lead to a significant increase in the degradation rate of subsequently applied this compound. It is suggested that this compound is likely converted to carbofuran before hydrolysis. In one study, soil pretreated with a field application level of carbofuran rapidly hydrolyzed a similar concentration of this compound. This enhanced degradation is a result of an increase in the number of carbofuran-hydrolyzing microorganisms in the pre-treated soil.

The disappearance time (DT50), or half-life, of carbamates in soil is a key indicator of their persistence. For instance, studies on carbofuran and its metabolites have shown varying persistence in soil. researchgate.netresearchgate.net

Table 1: Disappearance Time (DT50) of Carbofuran and its Metabolites in Soil

| Compound | DT50 (days) |

| Carbofuran | 12 |

| 3-ketocarbofuran | 5 |

| 3-hydroxycarbofuran (B132532) | <1 |

This table illustrates the degradation rates of carbofuran and its key metabolites in soil under specific laboratory conditions. The data is sourced from a study on carbamate insecticides. researchgate.netresearchgate.net

Hydrolysis is a major abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water. Generally, carbamate insecticides are more stable in acidic conditions and degrade more rapidly under alkaline conditions. ucanr.edu

Table 2: Illustrative Half-life of a Carbamate Pesticide at Various pH Levels

| pH | Half-life |

| 6.0 | 100 days |

| 7.0 | 24 days |

| 8.0 | 2.5 days |

| 9.0 | 24 hours |

This table provides an example of the pH-dependent hydrolysis of a carbamate pesticide, demonstrating the trend of increased degradation with higher pH. The data is sourced from a general pesticide half-life chart. organisancorp.com

Microbial activity plays a crucial role in the degradation of this compound in aquatic systems, including the water column, sediments, and flooded soils. mdpi.com In these environments, both aerobic and anaerobic microorganisms can contribute to the breakdown of the pesticide. epa.gov The rate and extent of microbial degradation are influenced by factors such as temperature, oxygen availability, and the composition of the microbial community. academicjournals.org

Under anaerobic conditions, which can occur in flooded soils and sediments, the degradation pathways of carbamates can differ from those in aerobic environments. epa.gov The presence of adapted microbial populations can significantly enhance the degradation rate. nih.gov For example, the degradation of carbofuran, a metabolite of this compound, is known to be mediated by various soil and water microorganisms. oasis-lmc.org However, specific kinetic data for this compound degradation in these diverse aquatic environments is limited in the reviewed literature.

Impact on Non-Target Organisms and Ecosystems

The presence of this compound and its degradation products in the environment can pose a risk to organisms that are not the intended targets of the pesticide.

This compound and its primary metabolite, carbofuran, exhibit toxicity to aquatic organisms. The acute toxicity is typically measured as the lethal concentration (LC50) that causes mortality in 50% of the test population over a specific period.

For fish, the toxicity of carbamates can vary between species. Similarly, aquatic invertebrates like Daphnia magna are sensitive indicators of water contamination and are commonly used in ecotoxicity testing. epa.gov

Table 3: Acute Toxicity of Carbamate Insecticides to Aquatic Organisms

| Species | Compound | Exposure Duration | LC50/EC50 (µg/L) |

| Rainbow Trout (Oncorhynchus mykiss) | Carbofuran | 96 hours | 239 |

| Bluegill Sunfish (Lepomis macrochirus) | Carbofuran | 96 hours | 143 |

| Daphnia magna (water flea) | Carbofuran | 48 hours | 38.6 |

This table presents the acute toxicity values for carbofuran, a major metabolite of this compound, to representative aquatic species. The data is compiled from various ecotoxicological studies.

Birds can be exposed to this compound through various routes, including the ingestion of treated seeds or contaminated insects. The acute toxicity in birds is often expressed as the lethal dose (LD50), the single dose required to kill 50% of a test population.

Toxicity data for a structurally similar compound, HWG 1608, provides an indication of the potential risk of this compound to avian species.

Table 4: Acute Oral Toxicity of a this compound-related Compound to Avian Species

| Species | Compound | LD50 (mg/kg body weight) |

| Bobwhite Quail (Colinus virginianus) | HWG 1608 | 1988 |

This table shows the acute oral toxicity of HWG 1608, a compound structurally related to this compound, in Bobwhite Quail. An LD50 of this magnitude suggests the compound is slightly toxic to this species when administered as a single oral dose.

Effects on Soil Microorganisms and Biodiversity

The application of insecticides to soil can significantly influence microorganisms, which are crucial for maintaining soil health and nutrient cycling. ijcmas.com Carbamate insecticides like this compound can alter the balance of natural flora and fauna. researchgate.net Studies on pesticides have shown varied effects on soil microbial communities, with some research indicating that while certain pesticides may initially inhibit microbial activity, this can be followed by a period of stimulation. researchgate.netnih.gov

Implications for Terrestrial and Aquatic Ecosystem Health

The introduction of pesticides into the environment poses risks to non-target organisms in both terrestrial and aquatic systems. ijcmas.commicrobe-investigations.com A significant portion of applied insecticides can reach the soil and, from there, other environmental compartments. ijcmas.com

Terrestrial Ecosystems: Carbamates are known to be used as nematicides and soil sterilants, indicating their potent effects on soil-dwelling organisms. psu.edu The toxicity of these compounds can affect a range of non-target invertebrates and vertebrates. While specific data on this compound's direct impact on terrestrial fauna is limited in the provided context, the known toxicity of its metabolite, Carbofuran, suggests potential risks.

Aquatic Ecosystems: this compound and its metabolites are included in environmental monitoring programs due to their potential ecological impact. semanticscholar.org Pesticide runoff from agricultural fields is a primary route of contamination for aquatic environments, threatening a wide array of organisms. researchgate.netnih.govbiointerfaceresearch.com Carbamate insecticides are generally toxic to aquatic life. psu.edu The toxicity of pesticides in aquatic ecosystems can be exacerbated by factors such as rising temperatures due to climate change. researchgate.net Contamination can lead to a decrease in the abundance of aquatic species, disrupt the food chain, and cause a variety of sublethal effects, including developmental and reproductive problems. researchgate.netnih.gov

Environmental Monitoring and Contaminant Transport

The persistence and potential for mobility of this compound necessitate its monitoring in various environmental compartments.

Detection in Marine Ecosystems, River Water, and Sediments

Monitoring programs have confirmed the presence of this compound as a contaminant in the environment. It has been specifically detected in marine ecosystems, as well as in river water and associated sediments. semanticscholar.orgresearchgate.netresearchgate.net The presence of this compound and its primary metabolite, Carbofuran, in these systems underscores their potential to move from application sites into broader aquatic environments. semanticscholar.org

Leaching and Movement in Different Soil Types

The movement of pesticides through the soil profile, known as leaching, is a critical factor determining their potential to contaminate groundwater. ijcmas.com The extent of leaching is influenced by several factors, including the pesticide's chemical properties (like water solubility) and the physical and chemical characteristics of the soil. ijcmas.comucanr.edu

Key factors influencing pesticide movement in soil include:

Soil Type: The composition of the soil, particularly its clay and organic matter content, heavily influences pesticide sorption. Soils with higher organic matter tend to adsorb pesticides more strongly, reducing their mobility. researchgate.net

Water Solubility: There is a direct relationship between the water solubility of a compound and its degree of leaching in soils. ucanr.edu

Soil Structure: Water and dissolved pesticides can move rapidly through preferential flow paths like wormholes and root channels, or more slowly through the soil matrix. ijcmas.com

Degradation Rate: The persistence of a pesticide in the soil, often expressed as its half-life, affects the amount available to be leached over time. nih.gov

Studies on thiocarbamates, a related class of pesticides, show that in loam and heavier clay soils, the compounds tend to remain in the upper layers, while in sandy soils, they can leach to greater depths. ucanr.edu For Carbofuran, a metabolite of this compound, leaching potential has been shown to be inversely proportional to the organic matter content of the soil. researchgate.net Models like the Leaching Estimation and Chemistry Model (LEACHM) can be used to evaluate the fate of these compounds and identify soils with the greatest risk for leaching. researchgate.net

| Factor | Influence on Leaching Potential |

|---|---|

| High Organic Matter Content | Decreases Leaching (Increased Adsorption) |

| High Clay Content | Decreases Leaching (Increased Adsorption) |

| High Water Solubility | Increases Leaching |

| Sandy Soil Texture | Increases Leaching (Higher Permeability) |

| Long Half-Life (Slow Degradation) | Increases Leaching Potential Over Time |

Toxicological Research and Health Risk Assessment

Cholinesterase Inhibition as a Toxicological Endpoint

Furathiocarb belongs to the carbamate (B1207046) class of pesticides, which are known for their inhibitory effect on acetylcholinesterase (AChE), a critical enzyme in the nervous system. herts.ac.ukflvc.org Carbamates function by carbamoylating the active site of the enzyme, forming an unstable complex that temporarily blocks its function. t3db.ca This inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, resulting in overstimulation of the nervous system. t3db.canih.gov While this compound itself can inhibit AChE, its primary metabolite, carbofuran (B1668357), is considered a more potent inhibitor. nih.gov The binding of carbamates to AChE is reversible, which generally leads to shorter durations of poisoning compared to organophosphates. flvc.orgpsu.edu

Acute exposure to high levels of cholinesterase inhibitors like this compound can trigger a cholinergic crisis. t3db.ca The symptoms manifest from overstimulation of the central and peripheral nervous systems. nih.gov Initial signs may include muscle weakness, dizziness, and sweating. flvc.org More significant exposure can lead to severe nausea, vomiting, excessive salivation, abdominal pain, and diarrhea. flvc.orgt3db.ca Central nervous system effects include confusion and headache. nih.gov In severe cases, respiratory failure can occur due to a combination of bronchial secretions, constriction, and weakened respiratory muscles, which can be fatal. t3db.canih.gov

Chronic exposure to cholinesterase inhibitors has been associated with long-term neuropsychological consequences. t3db.ca Studies on individuals with over a decade of high exposure have noted disturbances in perception and visuo-motor processing. t3db.ca

Biomarkers are crucial tools for assessing the actual exposure of an organism to a chemical and for detecting early biological effects before the onset of clinical symptoms. nih.govopenbiomarkerjournal.com For carbamate pesticides such as this compound, the most widely used biomarker of effect is the depression of cholinesterase activity in the blood. nih.govopenbiomarkerjournal.com This measurement provides a direct indication of the toxic effect of these compounds on the nervous system. nih.gov

In addition to effect biomarkers, exposure biomarkers are used to quantify the amount of a chemical or its metabolites in biological samples like urine, blood, or tissues. nih.govicm.edu.plresearchgate.net For this compound and related carbamates, the urinary metabolite 3-hydroxycarbofuran (B132532) is commonly used as a biomarker to assess recent exposure in epidemiological studies. nih.gov Other metabolites, such as 7-phenol carbofuran and 3-ketocarbofuran, have also been suggested as potential biomarkers. nih.gov The measurement of these metabolites in human biomonitoring helps in understanding the internal dose and potential health risks associated with environmental exposure. nih.govresearchgate.net

Mammalian Toxicity Studies

The toxicity of this compound in mammals has been evaluated through various studies. Like other carbamates, its toxicity can vary significantly depending on the route of exposure. flvc.org For instance, some carbamates are much more toxic when ingested compared to dermal contact. flvc.org The primary cause of death from carbamate poisoning is typically respiratory depression combined with pulmonary edema. flvc.org

| Test Animal | Toxicity Value | Route of Administration |

|---|---|---|

| Rat | High | Oral (Acute) |

This table is based on qualitative alerts and may not represent specific LD50 values. herts.ac.uk

Further metabolism leads to a range of other compounds. In-vitro studies using human liver microsomes have identified two primary metabolic pathways: the carbofuran metabolic pathway and the this compound oxidation pathway. nih.govresearchgate.net The carbofuran pathway is predominant and involves the formation of carbofuran, which is then metabolized into products like 3-hydroxycarbofuran and 3-ketocarbofuran. nih.govresearchgate.net The oxidation pathway results in hydroxylated or sulfoxidated derivatives of the parent this compound molecule. nih.govresearchgate.net The cytochrome P450 enzyme CYP3A4 has been identified as the predominant isoform involved in the conversion of this compound to carbofuran. nih.gov Understanding these metabolic profiles is essential for accurately assessing toxicological risk, especially if unique or disproportionate metabolites are formed in humans compared to animal models used in safety testing. researchgate.net

| Metabolic Pathway | Key Metabolites Identified | Primary Enzyme Involved |

|---|---|---|

| Carbofuran Metabolic Pathway (Predominant) | Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, 7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, 3-keto-7-phenolcarbofuran | CYP3A4 |

| This compound Oxidation Pathway (Minor) | Hydroxylated and sulfoxidated derivatives of this compound | CYP2C19, CYP2D6, CYP3A5, CYP2A6, CYP3A4 |

Table based on data from in-vitro studies. nih.govresearchgate.netresearchgate.net

Beyond direct cholinesterase inhibition, there is evidence that the neurotoxicity of carbamates involves the induction of oxidative stress. nih.govresearchgate.net Research on this compound's main metabolite, carbofuran, has shown that acute intoxication in rats leads to a significant increase in markers of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in key brain regions like the cortex and hippocampus. nih.govresearchgate.net This oxidative damage is linked to the hypercholinergic activity and seizures caused by severe AChE inhibition. nih.gov The increased production of these reactive species can lead to lipid peroxidation and neuronal injury. researchgate.net Studies have shown that exposure to pesticides can induce oxidative stress by generating ROS and RNS, which can overwhelm the cell's antioxidant defense mechanisms, such as the enzyme superoxide dismutase (SOD). mdpi.com

Certain pesticides, including some carbamates, have been identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormone systems. nih.govfrontiersin.orgmdpi.com Research on the metabolite carbofuran has demonstrated its potential to cause transient endocrine disruption. researchgate.net In one study, acute exposure of rats to carbofuran resulted in significant, though temporary, alterations in hormone levels. researchgate.net The study observed a substantial increase in progesterone, cortisol, and estradiol levels, while testosterone levels decreased significantly. researchgate.net Such alterations in hormone balance, particularly following repeated exposures, could potentially lead to reproductive issues. researchgate.net The main metabolite, carbofuran, has been cited as a compound that may affect hormone levels in humans. nih.govresearchgate.net

Human Health Risk Assessment Methodologies

The evaluation of potential risks to human health from pesticide exposure is a complex process that relies on established scientific methodologies. For this compound, this assessment involves understanding how human populations might be exposed, how the compound is processed within the body, and what the potential health consequences are. This process integrates data from various toxicological studies to characterize and manage any identified risks.

Epidemiological Studies on Pesticide Exposure and Health Outcomes

Direct epidemiological studies specifically investigating the long-term health outcomes of this compound exposure in human populations are not extensively documented in the available scientific literature. Research in this area often focuses on broader classes of carbamate insecticides or on its principal and more toxic metabolite, carbofuran. nih.gov

Methodologically, assessing exposure in epidemiological studies for carbamate insecticides like this compound often relies on biomonitoring. researchgate.net This involves measuring the levels of specific metabolites in human samples, such as urine. For instance, urinary 3-hydroxycarbofuran is a commonly used biomarker to assess exposure to several carbamate pesticides, including this compound. nih.gov This metabolite is rapidly eliminated in urine, making it a good indicator of recent exposure. nih.gov The use of such biomarkers is considered a justifiable approach in epidemiological studies to assess exposure to this compound and related carbamates. nih.gov

Studies on the metabolite carbofuran have suggested associations with certain health outcomes. For example, carbofuran has been alluded to affect birth outcomes and disrupt hormone levels in humans. nih.gov Furthermore, some epidemiological investigations have examined the risk of cancer associated with carbamate pesticides. One large study of agricultural workers found an elevated risk for non-Hodgkin lymphoma with exposure to carbamates as a class, though an association with carbofuran specifically was not statistically significant. nih.gov Another finding from the same study suggested a potential dose-response trend between carbofuran exposure and lung cancer risk, although this was not conclusive. nih.gov These studies highlight the methodological approach of using metabolite data and health outcome surveillance to infer risks associated with the parent compounds.

Assessment of Metabolite Contribution to Overall Toxicity

This compound is known to be metabolized into several other compounds, with carbofuran being of primary toxicological concern. nih.gov It is suggested that carbofuran is the active insecticide, and it is a more potent inhibitor of the enzyme acetylcholinesterase (AChE) than this compound. nih.gov The inhibition of AChE is a key mechanism of toxicity for carbamate insecticides. While this compound can directly inhibit AChE, its conversion to carbofuran significantly increases this toxic effect. nih.gov

In-vitro studies with human hepatic microsomes have identified the specific metabolites formed from this compound and the enzymes responsible for the conversion. The primary metabolic pathway involves the formation of carbofuran, which is then further metabolized to 3-hydroxycarbofuran and 3-ketocarbofuran. nih.gov The predominant CYP enzyme involved in the formation of the carbofuran metabolic pathway is CYP3A4. nih.gov Other identified metabolites include hydroxylated or sulfoxidated derivatives of this compound. nih.govresearchgate.net

The findings from these metabolic studies provide crucial scientific information for this compound's risk assessment, demonstrating that the toxicity of its metabolites, particularly carbofuran, must be a central component of any evaluation. nih.gov

| Metabolite | Precursor | Key Enzymes Involved | Toxicological Significance |

| Carbofuran | This compound | CYP3A4 (predominant), CYP1A1/2, 1B1, 2A6, 2B6, 2D6, 4A11 nih.gov | Considered the active insecticide; more potent AChE inhibitor than this compound. nih.gov |

| 3-Hydroxycarbofuran | Carbofuran | - | A major metabolite detected in urine; used as a biomarker of exposure. nih.gov |

| 3-Ketocarbofuran | Carbofuran | - | A known metabolite from animal studies. nih.gov |

| Hydroxylated/Sulfoxidated Metabolites | This compound | CYP2C19, CYP2D9, CYP3A5, CYP3A4, CYP2A6 nih.gov | Part of a less significant metabolic pathway compared to carbofuran formation. nih.gov |

Risk Characterization and Management Strategies

The risk characterization for this compound is heavily influenced by its metabolic profile. Since this compound is converted to the more potent toxicant carbofuran, the risk assessment cannot be based on the parent compound alone. nih.gov The process must consider the combined toxicity and exposure potential of both this compound and its active metabolites. epa.gov This involves understanding the rate of conversion and the relative potencies of the different chemicals. researchgate.net

Once risks are characterized, risk management strategies are developed to mitigate them. These strategies are informed by the risk assessment and aim to reduce exposure to acceptable levels. epa.gov General risk management strategies for pesticides include:

Regulatory Limits: Establishing maximum residue limits (MRLs) for pesticides in food and water. epa.gov

Usage Restrictions: Modifying how and where a pesticide can be used, which may include prohibiting its use on certain crops or limiting application methods. epa.govepa.gov

Personal Protective Equipment (PPE): Mandating the use of specific PPE for individuals who handle and apply the pesticide occupationally.

Re-entry Intervals: Setting mandatory waiting periods after application before workers can re-enter treated areas.

For this compound specifically, management strategies would need to be stringent enough to account for the formation of carbofuran. Preventing adverse health outcomes requires that risk assessment procedures are robust and that management decisions are based on a comprehensive understanding of the compound's toxicology, including the contribution of its metabolites. cabidigitallibrary.org

Insecticide Resistance Mechanisms and Management

Mechanisms of Resistance Development

Insects have evolved a variety of mechanisms to counteract the toxic effects of insecticides like furathiocarb. These can be broadly categorized into four main types: metabolic resistance, target-site resistance, behavioral resistance, and reduced penetration resistance. Often, a combination of these mechanisms can be present within a single resistant population.

Metabolic resistance is a common and highly effective mechanism where insects detoxify or sequester the insecticide before it can reach its target site. pesticidestewardship.org This is often achieved through the enhanced activity of detoxification enzymes. The major enzyme families involved are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs). unimore.it

In the context of this compound, metabolic pathways in mammals show that it is primarily biotransformed into its more potent metabolite, carbofuran (B1668357), through the cleavage of the nitrogen-sulfur bond, a process in which cytochrome P450 enzymes play a key role. nih.govnih.gov While detailed studies on the metabolic pathways of this compound specifically within insects are less common in publicly available research, it is well-established that P450s are a primary enzyme family associated with resistance to most insecticides. nih.govnih.gov Overexpression of certain P450 genes can lead to increased metabolism of insecticides, preventing them from reaching their target sites in the nervous system. mdpi.comresearchgate.net For instance, the overexpression of CYP6Z1 in Anopheles funestus is associated with cross-resistance to both pyrethroids and carbamates. mdpi.com It is therefore highly probable that the overexpression of specific P450s capable of metabolizing this compound or its active metabolite carbofuran is a key mechanism of resistance in insect populations.

Table 1: Major Enzyme Families Involved in Metabolic Resistance to Insecticides

| Enzyme Family | Function in Resistance |

| Cytochrome P450s | Oxidation, hydroxylation, and other reactions that detoxify insecticides. |

| Glutathione S-transferases | Conjugation of glutathione to insecticides, making them more water-soluble and easier to excrete. |

| Carboxylesterases | Hydrolysis of ester bonds found in many insecticides, including some carbamates. |

This table provides a general overview of enzyme families involved in metabolic resistance to a range of insecticides, including carbamates like this compound.

This compound, like other carbamate (B1207046) insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. nih.gov AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at synaptic junctions. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect. nih.govmdpi.com

Target-site resistance to carbamates occurs due to modifications in the structure of the AChE enzyme, which reduces its sensitivity to the insecticide. portlandpress.com These modifications are the result of point mutations in the Ace gene that encodes for AChE. mdpi.com Several mutations in the Ace gene have been identified in various insect species that confer resistance to both organophosphate and carbamate insecticides. nih.govcdnsciencepub.com For example, specific amino acid substitutions at certain positions within the AChE protein can alter the binding site of the insecticide, preventing or reducing its inhibitory effect. portlandpress.com The presence of these modified AChE enzymes allows the nervous system to function relatively normally even in the presence of the insecticide. nih.gov

Table 2: Examples of AChE Mutations Conferring Carbamate Resistance in Insects

| Insect Species | Mutation | Consequence |

| Musca domestica (Housefly) | G262V | Confers strong resistance to carbamates. |

| Drosophila melanogaster | I161V, G265A, F330Y | Combinations of these mutations increase the level and spectrum of resistance. nih.gov |

| Anopheles gambiae | G119S | Associated with resistance to bendiocarb, another carbamate. nih.gov |

This table illustrates specific mutations in the acetylcholinesterase gene that have been linked to carbamate resistance in different insect species. Similar mutations could confer resistance to this compound.

Behavioral resistance involves changes in the behavior of an insect to avoid contact with a lethal dose of an insecticide. pesticidestewardship.org This can manifest in several ways, such as moving away from a treated area, reducing feeding on a treated plant, or seeking refuge in untreated locations. plos.org For instance, insects might develop the ability to detect and avoid insecticide residues on plant surfaces. escholarship.org This type of resistance is an evolved response to the selective pressure exerted by a toxicant. escholarship.org While specific studies on behavioral resistance to this compound are not widely documented, this mechanism has been observed for other classes of insecticides, including carbamates. researchgate.net

Reduced penetration resistance, also known as cuticular resistance, is a mechanism where changes in the insect's cuticle slow down the absorption of the insecticide into the body. pesticidestewardship.orglstmed.ac.ukinfravec2.eu The insect cuticle is the first line of defense against contact insecticides. nih.gov Resistance can be conferred by an increase in the thickness of the cuticle or by changes in its chemical composition, such as the amount of cuticular hydrocarbons. infravec2.eu A thicker or less permeable cuticle provides more time for the insect's metabolic enzymes to detoxify the insecticide before it reaches its target site. nih.govnih.gov This mechanism is often found in combination with other resistance mechanisms, such as metabolic resistance, and can contribute to broad-spectrum resistance against different insecticide classes. researchgate.net

Cross-Resistance Patterns and Implications for Pest Control

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple insecticides, often within the same chemical class or with the same mode of action. For example, an insect population that has developed target-site resistance to one carbamate insecticide through AChE modification is likely to be resistant to other carbamates, including this compound, as well as to organophosphates which also target AChE. researchgate.net

Similarly, metabolic resistance, particularly that mediated by P450s, can lead to broader cross-resistance. mdpi.com Some P450 enzymes have a wide range of substrates they can metabolize, meaning that overexpression of a single P450 could provide resistance to insecticides from different chemical classes, such as carbamates, pyrethroids, and organophosphates. nih.gov

The development of cross-resistance has significant implications for pest control. It can severely limit the number of effective insecticides available to manage a particular pest. If a population becomes resistant to this compound due to a general mechanism like P450 overexpression, rotating to a pyrethroid or an organophosphate may not be an effective management strategy. This underscores the importance of understanding the specific resistance mechanisms present in a pest population to make informed decisions about insecticide selection.

Strategies for Resistance Management

To delay or prevent the development of insecticide resistance to this compound, a multifaceted approach integrated within a broader Integrated Pest Management (IPM) framework is essential. ucanr.eduepa.gov The goal of these strategies is to reduce the selection pressure for resistance in pest populations. wikifarmer.com

Key strategies include:

Insecticide Rotation: This involves alternating the use of insecticides with different modes of action. croplife.org.au For example, after using a carbamate like this compound (IRAC Group 1A), a grower might switch to an insecticide from a different group, such as a pyrethroid (IRAC Group 3A) or a neonicotinoid (IRAC Group 4A). This prevents consecutive generations of a pest from being selected by the same mode of action. croplife.org.au

Use of Refugia: This strategy involves leaving a portion of the pest population untreated. wikifarmer.com These untreated areas, or "refuges," allow susceptible individuals to survive and interbreed with any resistant individuals that may have survived the insecticide application. This helps to dilute the frequency of resistance genes in the population.

Monitoring and Thresholds: Insecticides should only be applied when pest populations reach economically damaging levels, as determined by regular monitoring. ucanr.edu This avoids unnecessary applications and reduces selection pressure.

Integrated Pest Management (IPM): IPM combines various pest control tactics, including cultural practices, biological control, and the judicious use of chemical insecticides. gov.on.ca By using a variety of control methods, the reliance on any single insecticide is reduced, thereby lowering the risk of resistance development. epa.gov

By implementing these resistance management strategies, the effectiveness of this compound and other valuable insecticides can be preserved for longer, contributing to sustainable agricultural production.

Integrated Pest Management (IPM) System Integration

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques. pnwhandbooks.org Rather than simply relying on chemical applications, IPM programs incorporate multiple control tactics, including biological, cultural, physical, and chemical methods, to keep pest populations below economically damaging levels. nih.govcsstc.org

The integration of this compound into an IPM system involves its judicious use as one component of a multi-faceted strategy. Key principles for its inclusion are:

Monitoring and Thresholds: Pest populations are regularly monitored using established sampling procedures. pnwhandbooks.orgpesticidestewardship.org this compound is applied only when pest numbers reach a predetermined action or economic threshold, a level at which control is economically justified. pnwhandbooks.orgpesticidestewardship.org This prevents unnecessary applications that can accelerate resistance development.

Combining Control Tactics: IPM emphasizes the use of non-chemical control methods as a first line of defense. pnwhandbooks.orgcsstc.org These can include cultural practices like crop rotation and sanitation, the use of pest-resistant crop varieties, and the conservation or introduction of natural enemies (biological control). pnwhandbooks.orgnih.gov this compound would be used as a corrective measure when these other tactics are insufficient to control the pest population. pnwhandbooks.org

Selectivity: When a chemical intervention is necessary, the selection of an insecticide should consider its impact on non-target organisms, including beneficial insects like predators and parasitoids. pnwhandbooks.org While this compound is a broad-spectrum insecticide, its use within an IPM framework should be timed and targeted to minimize disruption to these beneficial populations, which are a cornerstone of biological control. umn.edu

By incorporating this compound into a comprehensive IPM program, selection pressure is distributed across various control measures, reducing the sole reliance on the chemical and thereby slowing the evolution of resistance. nih.govcroplife.org.au

Rotation and Alternation of Insecticide Classes

A fundamental strategy to manage insecticide resistance is the rotation or alternation of products with different modes of action (MoA). domyown.comuga.edu The continuous use of insecticides from the same MoA group selects for pests that have genetic traits allowing them to survive that specific mode of action. plantwiseplusknowledgebank.orgdomyown.com By rotating to a different MoA, the next pest generation is exposed to a different selection pressure, making it less likely for resistance to a single chemical class to become fixed in the population. croplife.org.aunih.gov

This compound belongs to the Insecticide Resistance Action Committee (IRAC) Group 1A. cropaia.comcottoninfo.com.au Its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govahdb.org.uk To effectively manage resistance, this compound should be rotated with insecticides from different IRAC groups.

Key principles for rotation include:

Avoid Same MoA: Do not rotate this compound with other Group 1A insecticides (carbamates) or with Group 1B insecticides (organophosphates), as they share the same target site (AChE) and can lead to cross-resistance. ahdb.org.ukuconn.edu

Use of "Windows": A common approach is to apply insecticides within "treatment windows" that correspond to one or two pest generations. pesticidestewardship.orgcroplife.org.au After a window of using a Group 1A insecticide like this compound, subsequent treatments should switch to a product from a different MoA group. croplife.org.au

Follow Label Recommendations: Product labels often provide specific instructions on the maximum number of consecutive applications before a rotation is required. syngentaflowers.com

Below is an interactive data table illustrating potential rotation partners for this compound from different IRAC MoA groups.

Monitoring Programs for Insecticide Susceptibility

Insecticide resistance monitoring is a critical component of any long-term resistance management strategy. irac-online.org These programs are designed to detect changes in the susceptibility of pest populations to an insecticide before control failures become widespread in the field. irac-online.orgahdb.org.uk Monitoring can be either reactive, investigating reports of control failures, or proactive, systematically sampling and testing pest populations to establish baseline susceptibility and track changes over time. irac-online.org

For this compound and other carbamates, several methods are employed to monitor for resistance:

Bioassays: This is a primary method where live pest samples collected from the field are exposed to different concentrations of an insecticide in a controlled laboratory setting. ahdb.org.ukahdb.org.uk The level of mortality is compared to that of a known susceptible population to determine if there has been a shift in tolerance. ahdb.org.uk This method provides a direct measure of reduced sensitivity but does not identify the underlying resistance mechanism. ahdb.org.uk

Molecular Diagnostics: When the specific genetic mutations responsible for resistance are known, DNA-based tools can be used to screen individual pests for resistance alleles. ahdb.org.ukresearchgate.net For carbamates, a common target-site resistance mechanism is a mutation in the acetylcholinesterase gene (AChE). ahdb.org.uk Molecular assays like PCR-based allelic discrimination and pyrosequencing can rapidly detect the frequency of these mutations in a field population. researchgate.netmdpi.com